1-(4-Benzylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(4-BENZYLPIPERIDINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure includes a benzimidazole core fused with a pyridine ring and a piperidine moiety, making it a unique and potentially bioactive molecule.
Properties
Molecular Formula |
C27H28N4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H28N4/c1-2-8-22-18-26(30-15-13-21(14-16-30)17-20-9-4-3-5-10-20)31-25-12-7-6-11-24(25)29-27(31)23(22)19-28/h3-7,9-12,18,21H,2,8,13-17H2,1H3 |
InChI Key |
XLLGFHXFCSZYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCC(CC4)CC5=CC=CC=C5)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-BENZYLPIPERIDINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation.
Formation of the Pyrido[1,2-a][1,3]benzimidazole Ring: This involves the cyclization of the intermediate compounds to form the desired fused ring system.
Final Cyanation Step:
Chemical Reactions Analysis
1-(4-BENZYLPIPERIDINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzimidazole moieties.
Scientific Research Applications
1-(4-BENZYLPIPERIDINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERIDINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-BENZYLPIPERIDINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds:
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine release.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit various pharmacological activities.
2-Substituted Benzimidazoles: These derivatives have diverse biological activities and are used in medicinal chemistry.
The uniqueness of 1-(4-BENZYLPIPERIDINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its complex structure, which combines multiple pharmacophores, making it a versatile compound for scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
